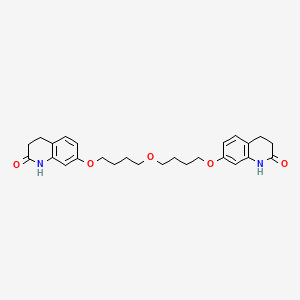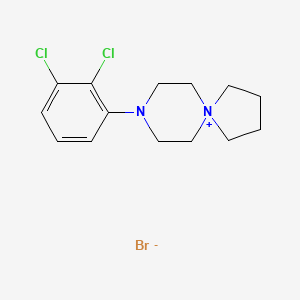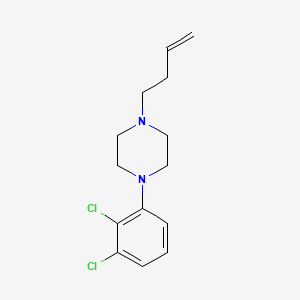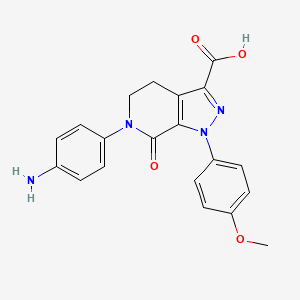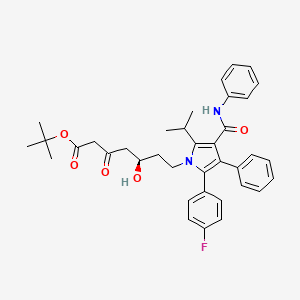
Dabigatran Etexilate N-Oxide Inner Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dabigatran Etexilate N-Oxide is a metabolite of Dabigatran Etexilate, an oral anticoagulant and direct thrombin inhibitor . Dabigatran etexilate is available in both oral pellet and capsule form . It is used for the treatment of venous thromboembolic events (VTE) in pediatric patients between three months and 12 years of age who have been treated with a parenteral anticoagulant for at least 5 days .
Molecular Structure Analysis
Dabigatran Etexilate N-Oxide has a complex molecular structure. A dabigatran etexilate molecule and four water molecules form a large ring structure, and intra-molecular hydrogen bonds contribute to the formation of a stable molecule in the unit cell .Physical And Chemical Properties Analysis
Dabigatran etexilate has a predictable pharmacokinetic profile, allowing for a fixed-dose regimen without the need for coagulation monitoring . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration .科学研究应用
Pharmacokinetics and Renal Impairment : A study by Stangier et al. (2010) found that renal impairment affects the pharmacokinetics of Dabigatran, indicating a need for dose adjustments in patients with renal dysfunction.
Stroke Prevention in Atrial Fibrillation : Research by Huisman et al. (2012) highlighted the effectiveness of Dabigatran Etexilate in preventing stroke in patients with atrial fibrillation, offering practical advantages over traditional anticoagulants.
Specific Antidote Development : A study by Schiele et al. (2013) focused on the development of a specific antidote for Dabigatran, which is crucial for managing emergency procedures in patients taking the drug.
Orthopedic Surgery Applications : A trial by Eriksson et al. (2005) demonstrated the efficacy of Dabigatran Etexilate in preventing thromboembolic events following orthopedic surgery.
Chronic Kidney Disease and Dosage : Research by Kooiman et al. (2016) explored the pharmacokinetics and pharmacodynamics of Dabigatran in patients with severe chronic kidney disease, highlighting the importance of dose adjustment.
Pharmacokinetic/Pharmacodynamic Profile : A study by Stangier (2008) provided insights into the predictable pharmacokinetic and pharmacodynamic profile of Dabigatran, supporting its use in various thromboembolic disorders.
Mechanical Valve Thrombosis : Research by Price et al. (2012) highlighted the potential risks associated with the use of Dabigatran in patients with mechanical valve thrombosis.
Interpretation of Coagulation Assays : A paper by Ryn et al. (2010) discussed the interpretation of various coagulation assays in the presence of Dabigatran, which is crucial for clinical decision-making.
Comparative Efficacy and Safety : Studies by Burness & McKeage (2012) and Sanford & Plosker (2012) compared the efficacy and safety of Dabigatran Etexilate with other anticoagulants in orthopedic surgery.
P-Glycoprotein Profiling : Research by Ishiguro et al. (2014) and Kishimoto et al. (2014) delved into the P-glycoprotein-mediated efflux of Dabigatran Etexilate, which is important for understanding drug interactions.
Nanobiosensor Development : A study by Johani et al. (2018) aimed at developing a nanobiosensor for direct measurement of Dabigatran Etexilate, indicating advancements in monitoring drug levels.
Safety in Cerebral Venous Thrombosis : Research by Ferro et al. (2019) assessed the safety and efficacy of Dabigatran compared to warfarin in patients with cerebral venous thrombosis.
Specialty Coagulation Assays : A study by Adcock et al. (2013) evaluated the effect of Dabigatran on specialized coagulation assays, which is crucial for accurate diagnosis and treatment planning.
Pharmacokinetic Profile in Surgery Patients : Research by Stangier et al. (2005) examined the pharmacokinetic profile of Dabigatran Etexilate in patients undergoing total hip replacement.
Periprocedural Management : A paper by Watanabe et al. (2011) discussed the management of patients on Dabigatran Etexilate treatment during procedures, which is vital for minimizing risks.
安全和危害
Dabigatran may cause serious side effects. Call your doctor at once if you have: bruising or bleeding that will not stop (nosebleeds, bleeding gums, heavy menstrual or vaginal bleeding); headache, weakness, dizziness, or feeling like you might pass out; bloody or tarry stools, coughing up blood or vomit that looks like coffee grounds; urine that looks red, pink, or brown; or unexpected pain, joint pain or swelling . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .
未来方向
Dabigatran etexilate is a novel, oral reversible direct thrombin inhibitor in the clinical development for the treatment and prevention of thromboembolic diseases . Ongoing phase III trials are now evaluating the long-term use of dabigatran etexilate for the treatment and secondary prevention of VTE and for prevention of stroke in patients with atrial fibrillation .
属性
CAS 编号 |
1381757-44-3 |
|---|---|
产品名称 |
Dabigatran Etexilate N-Oxide Inner Salt |
分子式 |
C34H41N7O6 |
分子量 |
643.73 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
N-[[2-[[[4-[[[(Hexyloxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-(1-oxido-2-pyridinyl)-β-Alanine Ethyl Ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



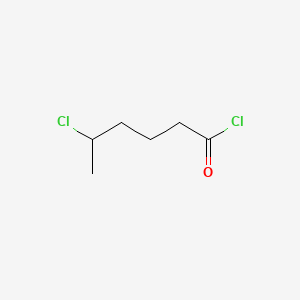
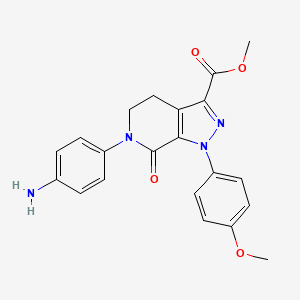
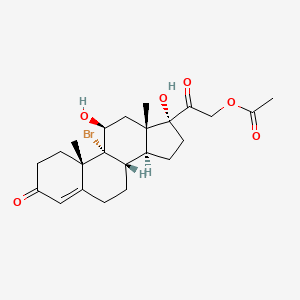
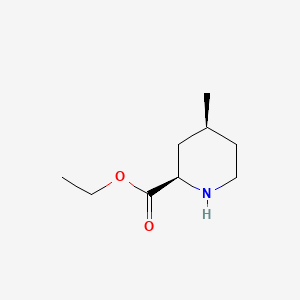
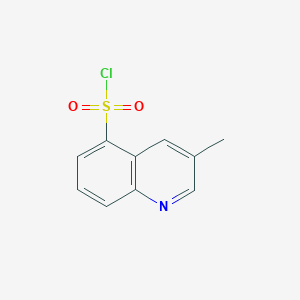
![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)
